![molecular formula C18H21N5O3 B605736 N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide CAS No. 1494675-86-3](/img/structure/B605736.png)
N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Overview
Description
TBA-7371 is a promising compound in the fight against tuberculosis. It is a non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme involved in the synthesis of arabinans, which are essential components of the mycobacterial cell wall . This compound has shown significant activity against Mycobacterium tuberculosis, including strains resistant to existing tuberculosis drugs .
Mechanism of Action
Target of Action
DprE1-IN-1, also known as AZ-7371, TBA-7371, AZ7371, or N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1) . DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis, catalyzing a vital step in the production of lipoarabinomannan and arabinogalactan, both of which are essential for cell wall biosynthesis .
Mode of Action
DprE1-IN-1 interacts with DprE1, inhibiting its function. DprE1 is a FAD-dependent enzyme that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) by oxidation . The inhibition of DprE1 by DprE1-IN-1 disrupts this process, affecting the synthesis of key components of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall . These molecules are essential for the growth and persistence of Mycobacterium tuberculosis . By inhibiting DprE1, DprE1-IN-1 disrupts these biochemical pathways, potentially leading to the death of the bacteria .
Pharmacokinetics
It is also known to have low hERG channel inhibition, which suggests a lower risk of cardiotoxicity .
Result of Action
The inhibition of DprE1 by DprE1-IN-1 disrupts the biosynthesis of key components of the mycobacterial cell wall . This disruption can lead to the death of Mycobacterium tuberculosis, making DprE1-IN-1 a potential anti-tubercular agent .
Preparation Methods
The synthesis of TBA-7371 involves several steps, starting with the preparation of the azaindole core. This core is then modified through a series of reactions to introduce various functional groups that enhance its activity against Mycobacterium tuberculosis . The industrial production of TBA-7371 follows similar synthetic routes but is optimized for large-scale production to ensure consistency and purity .
Chemical Reactions Analysis
TBA-7371 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
TBA-7371 has emerged as a promising candidate for the treatment of tuberculosis (TB) due to its potent inhibition of DprE1, an enzyme crucial for the biosynthesis of mycobacterial cell wall components. Studies have shown that TBA-7371 exhibits an IC50 value of approximately 10 nM against DprE1, indicating strong inhibitory potential .
Anticancer Potential
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds possess various anticancer activities. The structural modifications in TBA-7371 may enhance its efficacy against specific cancer cell lines by targeting pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Compounds within the pyrrolo family have demonstrated anti-inflammatory properties. The ability of TBA-7371 to modulate inflammatory pathways positions it as a candidate for further development in treating inflammatory diseases .
Case Study 1: Antitubercular Efficacy
In a recent study published in Antimicrobial Agents and Chemotherapy, TBA-7371 was evaluated for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The results showed significant bactericidal activity and low cytotoxicity towards human cells, supporting its potential as a novel anti-TB agent .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of TBA-7371 to DprE1. These studies reveal that the compound forms stable interactions within the active site of the enzyme, which correlates with its observed biological activity .
Case Study 3: Clinical Trials
TBA-7371 is currently undergoing clinical trials for its safety and efficacy in treating tuberculosis. Preliminary results indicate promising outcomes with manageable side effects, paving the way for further development in clinical settings .
Comparison with Similar Compounds
TBA-7371 is similar to other DprE1 inhibitors, such as PBTZ169 and OPC-167832 . it has several unique features that make it a promising candidate for tuberculosis treatment:
Higher Potency: TBA-7371 has a lower minimum inhibitory concentration (MIC) compared to other DprE1 inhibitors.
Better Pharmacokinetics: TBA-7371 has favorable pharmacokinetic properties, including good absorption and distribution in the body.
Lower Toxicity: TBA-7371 has shown lower toxicity in preclinical studies compared to other DprE1 inhibitors.
Biological Activity
N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, referred to as Compound 1, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound 1 has the molecular formula C18H21N5O4 and a molecular weight of 365.39 g/mol. Its structure features a pyrrolo[3,2-b]pyridine core substituted with a hydroxyethyl group and a methoxymethyl pyrimidine moiety, which are critical for its biological activity.
Research indicates that Compound 1 exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation:
- Inhibition of Phosphodiesterase (PDE) : The compound has been shown to inhibit phosphodiesterase 6 (PDE6), which is involved in signal transduction pathways related to phototransduction in retinal cells. This inhibition is significant for potential applications in treating retinal diseases .
- Anti-inflammatory Activity : Compound 1 demonstrates anti-inflammatory properties by suppressing cyclooxygenase (COX) activity, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .
Biological Activity Data
Several studies have evaluated the biological activity of Compound 1 across different cell lines and conditions. Below is a summary of key findings:
Case Study 1: Anti-cancer Activity
In vitro studies conducted on MCF7 breast cancer cells revealed that Compound 1 exhibited considerable cytotoxicity with an IC50 value of 3.79 µM. This suggests that it may effectively inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study 2: Retinal Protection
Research focusing on retinal cells indicated that Compound 1's ability to inhibit PDE6 could provide therapeutic benefits in conditions such as retinitis pigmentosa or age-related macular degeneration. The precise mechanisms remain under investigation but are hypothesized to involve modulation of cyclic nucleotide levels within photoreceptor cells.
Research Findings
Recent advancements in drug design have highlighted the importance of structure-activity relationships (SAR) in optimizing compounds like Compound 1 for enhanced efficacy and reduced toxicity. Modifications to the pyrimidine moiety have been explored to improve binding affinity and selectivity towards target enzymes.
Furthermore, ongoing research aims to elucidate the detailed biochemical pathways affected by Compound 1, potentially leading to new therapeutic strategies for inflammatory diseases and various cancers.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYGTNDKXIPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494675-86-3 | |
Record name | TBA-7371 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494675863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBA-7371 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TBA-7371 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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